molecular formula C18H21NO B13820219 1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine

1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine

Cat. No.: B13820219
M. Wt: 267.4 g/mol
InChI Key: YXMKGAKVMNVSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine is a complex organic compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by a fused ring structure that includes a furan ring and a naphthalene ring. The piperidine moiety adds to its structural complexity, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine typically involves multiple steps. One common synthetic route includes the iodocyclization of 3-allyl-lawsone, followed by a nucleophilic substitution reaction of the iodized product. This is then followed by a Huisgen 1,3-dipolar cycloaddition reaction catalyzed by copper (I) to yield the final product . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine can be compared with other dihydronaphthofurans and piperidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific ring structure and the presence of the piperidine moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)piperidine

InChI

InChI=1S/C18H21NO/c1-4-8-19(9-5-1)11-15-10-14-6-2-3-7-16(14)18-13-20-12-17(15)18/h2-3,6-7,10H,1,4-5,8-9,11-13H2

InChI Key

YXMKGAKVMNVSIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=CC=CC=C3C4=C2COC4

Origin of Product

United States

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